Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Overview
Description
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Strategies and Biological Activities
Synthetic Approaches
The synthesis of benzothiazine derivatives has been extensively studied, revealing various routes to produce analogues with significant biological activities. The synthetic methods often involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, aiming to yield high-potential compounds efficiently (Mir, Dar, & Dar, 2020). Additionally, microwave-assisted synthesis, regioselective techniques, and other methods have been developed to enhance the synthesis of benzothiazine analogues, indicating their significance in pharmaceutical and medicinal chemistry (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).
Biological Activities
Benzothiazines, including Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, exhibit a wide range of therapeutic activities. They have shown potential as anti-HIV, calcium antagonistic, anti-serotonin, analgesic, anti-mycobacterial, anti-microbial, antioxidant, anti-rheumatic, anti-inflammatory, anti-hypertensive, calcium channel blocker, anti-malarial, and neuroprotective agents, among others. This broad spectrum of activities underlines the pharmacological significance of benzothiazines in drug development (Rai, Singh, Raj, & Saha, 2017).
Specific Applications in Drug Development and Disease Management
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating potentials of 1,4-benzothiazine derivatives have been highlighted, particularly against Candida species. These compounds exhibit a synergistic effect by enhancing the immune response alongside direct antifungal actions, which significantly increases their in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Anticancer Applications
Research on benzothiazines and related compounds, such as Tirapazamine, has shown promising results in anticancer therapy. These compounds are bioreductive agents that target hypoxic tumor cells, leading to DNA damage and potential use in combination therapies with cisplatin or carboplatin for enhanced anticancer effects (Browning & Wang, 1998).
Advanced Oxidation Process Studies
The study of advanced oxidation processes (AOPs) for environmental applications has also involved benzothiazine derivatives. They have been investigated for their role in the degradation of pollutants like acetaminophen, showcasing their relevance beyond pharmacology to include environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Amyloid Imaging in Alzheimer's Disease
Some benzothiazine derivatives have been utilized in amyloid imaging, providing tools for the early detection of Alzheimer’s disease and evaluation of anti-amyloid therapies. This application underscores the versatility of benzothiazine compounds in addressing a range of health issues, including neurodegenerative diseases (Nordberg, 2007).
Future Directions
Mechanism of Action
Target of Action
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, is a compound that has been found to have various pharmacological activities .
Mode of Action
It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are influenced by various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been screened as aldose reductase inhibitors , which suggests that they may affect the polyol pathway involved in glucose metabolism.
Pharmacokinetics
It is known that the solubility, dissolution rate, and oral bioavailability of similar compounds can be significantly improved through certain formulation strategies .
Result of Action
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have shown activity with ic 50 values ranging from 011 to 1042 μM .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as solvent type and reaction conditions .
Properties
IUPAC Name |
methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUURTZIEGFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189018 | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35511-14-9 | |
Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35511-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPM7F3VHIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the conformation of the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
A1: Both research papers state that the thiazine ring in this compound adopts a half-chair conformation [, ]. This conformation is further characterized by the displacement of the sulfur and nitrogen atoms from the plane defined by the remaining ring atoms.
Q2: How do intermolecular interactions contribute to the crystal structure of this compound and its derivatives?
A2: The crystal structures of this compound and its derivatives are stabilized by a network of hydrogen bonds. These include O—H⋯O, N—H⋯O, and C—H⋯O interactions, which can be both intermolecular and intramolecular in nature [, ]. Notably, the presence of a pentyl side chain in one of the derivatives leads to the observation of intermolecular hydrogen bonding interactions, influencing the crystal packing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.